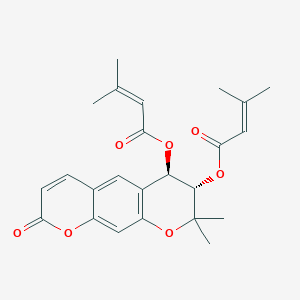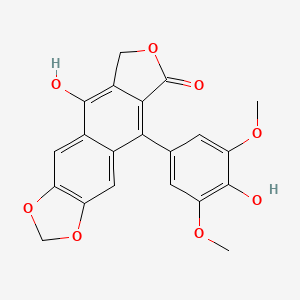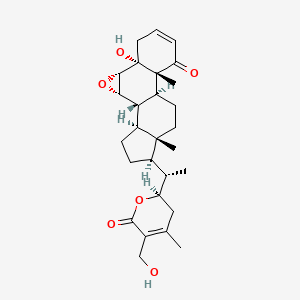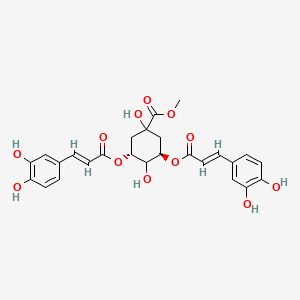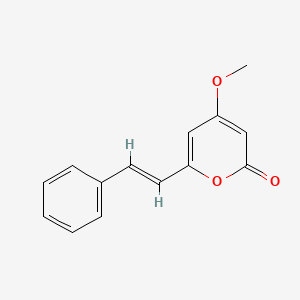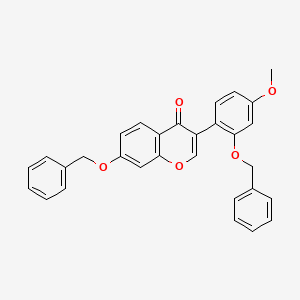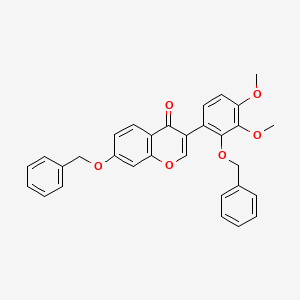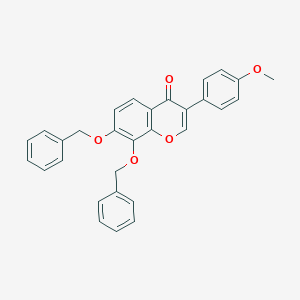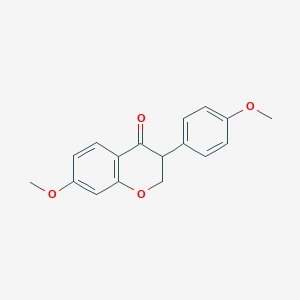
Dihydrodaidzein-7,4'-dimethylether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrodaidzein-7,4’-dimethylether is a synthetic isoflavone derivative. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. Dihydrodaidzein-7,4’-dimethylether is primarily derived from daidzein, a major isoflavone found in soybeans and other legumes. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydrodaidzein-7,4’-dimethylether can be synthesized through several chemical routes. One common method involves the methylation of dihydrodaidzein. The process typically includes the following steps:
Hydrogenation: Daidzein is hydrogenated to form dihydrodaidzein.
Industrial Production Methods
Industrial production of dihydrodaidzein-7,4’-dimethylether involves optimizing the above synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrodaidzein-7,4’-dimethylether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
Dihydrodaidzein-7,4’-dimethylether has a wide range of scientific research applications:
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its role in preventing cardiovascular diseases and osteoporosis.
Industry: It is used in the development of nutraceuticals and functional foods due to its bioactive properties.
Mécanisme D'action
The mechanism of action of dihydrodaidzein-7,4’-dimethylether involves its interaction with various molecular targets and pathways:
Estrogen Receptors: It binds to estrogen receptors, mimicking the effects of natural estrogens.
Antioxidant Pathways: The compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Daidzein: The parent compound from which dihydrodaidzein-7,4’-dimethylether is derived.
Genistein: Another major isoflavone found in soybeans with similar biological activities.
Equol: A metabolite of daidzein with potent estrogenic activity.
Uniqueness
Dihydrodaidzein-7,4’-dimethylether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, daidzein . This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOKRNVSZDSWJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1aR,2S,2aR,6aS,7aR)-Decahydro-1a,2a,6,6-tetramethyl-7-oxonaphth[2,3-b]oxiren-2-yl]-hexadecanoic acid methyl ester](/img/new.no-structure.jpg)
